molecular formula C29H31N3O B14235039 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine CAS No. 380917-28-2

4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine

Cat. No.: B14235039
CAS No.: 380917-28-2
M. Wt: 437.6 g/mol
InChI Key: LSGQRMXEULNCEB-UHFFFAOYSA-N
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Description

4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is an organic compound that features a unique structure combining an octoxyphenyl group with a dipyridinylpyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine typically involves the reaction of 4-octyloxyphenylboronic acid with a suitable pyridine derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine is unique due to its combination of an octoxyphenyl group with a dipyridinylpyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

380917-28-2

Molecular Formula

C29H31N3O

Molecular Weight

437.6 g/mol

IUPAC Name

4-(4-octoxyphenyl)-2,6-dipyridin-4-ylpyridine

InChI

InChI=1S/C29H31N3O/c1-2-3-4-5-6-7-20-33-27-10-8-23(9-11-27)26-21-28(24-12-16-30-17-13-24)32-29(22-26)25-14-18-31-19-15-25/h8-19,21-22H,2-7,20H2,1H3

InChI Key

LSGQRMXEULNCEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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